molecular formula C15H10BrNO4 B8151161 (2,5-dioxopyrrolidin-1-yl) 6-bromonaphthalene-2-carboxylate

(2,5-dioxopyrrolidin-1-yl) 6-bromonaphthalene-2-carboxylate

Cat. No.: B8151161
M. Wt: 348.15 g/mol
InChI Key: GVCKGCGFRPDSBY-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 6-bromonaphthalene-2-carboxylate is a chemical compound that features a brominated naphthalene ring and a pyrrolidin-1-yl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 6-bromonaphthalene-2-carboxylate typically involves the esterification of 6-Bromo-naphthalene-2-carboxylic acid with 2,5-dioxo-pyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production, and implementing purification steps to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 6-bromonaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the naphthalene ring can be substituted with other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed to yield 6-Bromo-naphthalene-2-carboxylic acid and 2,5-dioxo-pyrrolidin-1-yl.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, using an amine would yield an amine-substituted naphthalene derivative.

    Hydrolysis: The major products are 6-Bromo-naphthalene-2-carboxylic acid and 2,5-dioxo-pyrrolidin-1-yl.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 6-bromonaphthalene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for (2,5-dioxopyrrolidin-1-yl) 6-bromonaphthalene-2-carboxylate is not well-documented. its reactivity can be attributed to the presence of the bromine atom, which can participate in electrophilic aromatic substitution reactions, and the ester group, which can undergo hydrolysis or transesterification.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-naphthalene-2-carboxylic acid: This compound lacks the ester group but shares the brominated naphthalene core.

    2,5-Dioxo-pyrrolidin-1-yl esters: These compounds have similar ester functionalities but different aromatic groups.

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 6-bromonaphthalene-2-carboxylate is unique due to the combination of a brominated naphthalene ring and a pyrrolidin-1-yl ester group, which imparts distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-bromonaphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO4/c16-12-4-3-9-7-11(2-1-10(9)8-12)15(20)21-17-13(18)5-6-14(17)19/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCKGCGFRPDSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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